![molecular formula C23H21BrN6O3S B2748073 N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-65-8](/img/structure/B2748073.png)

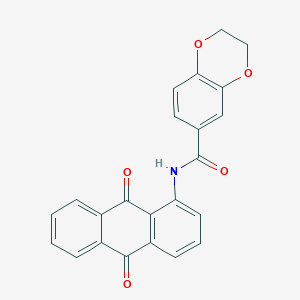

N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, also known as N-{2-[6-({2-[(4-Bromophenyl)amino]-2-oxoethyl}sulfanyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide, has a molecular formula of C22H19BrN6O2S . It is a complex organic molecule that contains a bromophenyl group, a triazolopyridazine group, and a methoxybenzamide group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups. It contains a bromophenyl group, a triazolopyridazine group, and a methoxybenzamide group . The presence of these groups contributes to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 130.0±0.5 cm3, and a polar surface area of 127 Å2 . It also has several other physical and chemical properties, such as a molar volume of 328.4±7.0 cm3 and a polarizability of 51.6±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen

Energetic Materials Development

Compounds with a [1,2,4]triazolo[4,3-b]pyridazin moiety have been explored for their potential as energetic materials . These materials are crucial in the development of explosives, propellants, and pyrotechnics. The presence of a bromophenyl group could potentially enhance the stability and performance of such materials, making them suitable for applications where high energy density and thermal stability are required.

Heat-Resistant Explosives

The structural backbone of [1,2,4]triazolo[4,3-b]pyridazin is associated with excellent thermal stability . This makes derivatives of this compound promising candidates for the development of heat-resistant explosives. Such explosives are essential for military and industrial applications where they must withstand extreme conditions without premature detonation.

Antiviral Agents

Derivatives of [1,2,4]triazolo[4,3-b]pyridazin have been studied for their antiviral properties . The specific compound , with its unique substituents, may offer a new avenue for the development of antiviral medications, particularly if it exhibits activity against a broad spectrum of viruses.

Anticancer Research

The bromophenyl moiety present in the compound is known to be significant in anticancer activity . Research into such compounds can lead to the development of new chemotherapeutic agents that target cancer cells with high precision, minimizing damage to healthy cells.

Synthetic and Medicinal Chemistry

The [1,2,4]triazolo[4,3-b]pyridazin core is a versatile scaffold in medicinal chemistry . It can be modified to create a wide range of synthetic compounds with potential medicinal applications, including antibacterial, antifungal, and anti-inflammatory properties.

Biochemical Research

Compounds with [1,2,4]triazolo[4,3-b]pyridazin structures have been used in biochemical research to study various biological processes . The compound could be used as a biochemical tool to probe the function of enzymes, receptors, and other proteins, providing insights into cellular mechanisms and disease pathology.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates . AchE is a principal enzyme that hydrolyzes acetylcholine, allowing for the transmission of nerve pulses .

Mode of Action

This interaction could potentially inhibit the activity of the target enzyme, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect the cholinergic nervous system by inhibiting ache activity . This inhibition could potentially lead to changes in nerve pulse transmission, resulting in various downstream effects.

Pharmacokinetics

Similar compounds have been shown to have diverse pharmacological activities, suggesting that they may have favorable adme properties

Result of Action

Similar compounds have been shown to have diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory activities . These effects suggest that this compound could potentially have a wide range of biological impacts.

Eigenschaften

IUPAC Name |

N-[2-[6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN6O3S/c1-33-18-8-2-15(3-9-18)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)34-14-21(31)26-17-6-4-16(24)5-7-17/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNFEQAYWPEZKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2747994.png)

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2747997.png)

![Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2747999.png)

![Tert-butyl 2-[1-(prop-2-enoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2748001.png)

![4-(3,5-Dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2748005.png)

![6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2748007.png)

![2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2748011.png)

![N-[3-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B2748012.png)